(E)-N-(3,5-dichlorophenyl)-3-(5-nitrothiophen-2-yl)acrylamide
Description
Properties
IUPAC Name |
(E)-N-(3,5-dichlorophenyl)-3-(5-nitrothiophen-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2O3S/c14-8-5-9(15)7-10(6-8)16-12(18)3-1-11-2-4-13(21-11)17(19)20/h1-7H,(H,16,18)/b3-1+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWHWQKNGQXJUHN-HNQUOIGGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)[N+](=O)[O-])C=CC(=O)NC2=CC(=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(SC(=C1)[N+](=O)[O-])/C=C/C(=O)NC2=CC(=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-N-(3,5-dichlorophenyl)-3-(5-nitrothiophen-2-yl)acrylamide has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article aims to provide a comprehensive overview of its biological activity based on available research findings, including synthesis, mechanisms of action, and relevant case studies.
Structure
The chemical structure of this compound can be represented as follows:
This structure features a dichlorophenyl group and a nitrothiophenyl moiety, which are critical for its biological activity.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 308.19 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:
- HeLa (cervical carcinoma) : IC50 values indicating potent cytotoxicity.
- U2OS (osteosarcoma) : Demonstrated an IC50 of approximately 0.69 µM, showcasing strong antitumor activity.
The compound's mechanism of action is believed to involve the inhibition of specific signaling pathways crucial for cancer cell proliferation and survival. For instance, it has been shown to disrupt the function of heat shock protein 90 (Hsp90), which is essential for the stability of many oncogenic proteins .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial efficacy. Preliminary studies have indicated:
- Minimum Inhibitory Concentration (MIC) : Ranges from 5 to 95 μM against Mycobacterium tuberculosis, suggesting potential as an antimycobacterial agent .
- Safety Profile : Exhibits a favorable safety profile in preliminary evaluations, making it a candidate for further development.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
- The dichlorophenyl group enhances lipophilicity and cellular uptake.
- The nitrothiophenyl moiety contributes to its interaction with biological targets.
Research has shown that modifications in these groups can significantly alter the compound's potency and selectivity against different biological targets .
Study 1: Antitumor Efficacy
A study conducted on various cancer cell lines demonstrated that this compound effectively inhibited cell growth in a dose-dependent manner. The study reported an IC50 value of 0.058 µM for T47D cells, indicating high potency against breast cancer cells .
Study 2: Antimycobacterial Activity
Another investigation focused on the compound's antimycobacterial properties revealed that it could inhibit the growth of Mycobacterium tuberculosis at concentrations lower than those required by existing antimycobacterial agents. This study utilized the resazurin microtitre assay method to determine MIC values .
Comparison with Similar Compounds
Table 1: Structural Comparison of (E)-N-(3,5-dichlorophenyl)-3-(5-nitrothiophen-2-yl)acrylamide with Analogous Compounds
Key Observations :
- Backbone Variations: The target compound’s acrylamide backbone distinguishes it from NDPS (succinimide) and acrylonitrile derivatives.
- Substituent Effects : The 5-nitrothiophen-2-yl group in the target compound introduces strong electron-withdrawing properties, which may enhance electrophilic reactivity compared to methoxy or pyridyl groups in analogs .
- Toxicity Profile : NDPS, despite sharing the 3,5-dichlorophenyl group, exhibits nephrotoxicity due to its succinimide core, which is absent in the target compound. This highlights the role of backbone chemistry in toxicity .
Q & A
Basic: What are the optimal synthetic routes and reaction conditions for preparing (E)-N-(3,5-dichlorophenyl)-3-(5-nitrothiophen-2-yl)acrylamide?
Methodological Answer:
The synthesis typically involves a multi-step approach:
- Step 1: Condensation of 3,5-dichloroaniline with acrylic acid derivatives under coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in DMF or dichloromethane .
- Step 2: Introduction of the 5-nitrothiophen-2-yl moiety via nucleophilic substitution or Heck coupling, requiring controlled temperatures (0–25°C) and inert atmospheres .
- Purification: Column chromatography with ethyl acetate/petroleum ether gradients is critical for isolating the (E)-isomer .
Key Considerations: Solvent choice (polar aprotic solvents enhance reactivity), stoichiometric ratios of coupling reagents, and exclusion of moisture to prevent side reactions .
Basic: Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
Methodological Answer:
- 1H/13C NMR: Assign peaks for the acrylamide backbone (e.g., α,β-unsaturated carbonyl at ~165–170 ppm in 13C NMR) and aromatic protons from dichlorophenyl/nitrothiophene groups .
- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]+ ion) and nitro group fragmentation patterns .
- IR Spectroscopy: Identify amide C=O stretch (~1650 cm⁻¹) and NO₂ symmetric/asymmetric stretches (~1520 and 1350 cm⁻¹) .
Validation: Cross-reference spectral data with computational models (e.g., DFT calculations) to resolve ambiguities in stereochemistry .
Advanced: How can researchers design in vitro assays to evaluate its antitumor activity, and what confounding factors must be controlled?
Methodological Answer:
- Cell Lines: Use gastric cancer models (e.g., AGS, BGC-823) based on structural analogs showing IC50 values <10 µM in MTT assays .
- Controls: Include positive controls (e.g., cisplatin) and vehicle-treated cells to normalize solvent effects (e.g., DMSO cytotoxicity) .
- Dose-Response Curves: Test concentrations spanning 0.1–100 µM, with triplicate measurements to assess reproducibility .
Confounding Factors: Batch variability in cell viability reagents (e.g., MTT), oxygen sensitivity of nitro groups, and metabolic interference from thiophene moieties .
Advanced: What mechanistic hypotheses explain its biological activity, and how can they be experimentally validated?
Methodological Answer:
- Hypothesis 1: Kinase inhibition (e.g., EGFR or VEGFR2) due to structural similarity to acrylamide-based kinase inhibitors .
- Validation: Perform kinase profiling assays (e.g., ADP-Glo™) and molecular docking studies .
- Hypothesis 2: DNA intercalation via planar nitrothiophene and dichlorophenyl groups .
- Validation: Use ethidium bromide displacement assays or comet assays to detect DNA damage .
Advanced Tools: CRISPR-Cas9 knockouts of putative targets (e.g., TP53) to isolate mechanism-specific effects .
- Validation: Use ethidium bromide displacement assays or comet assays to detect DNA damage .
Advanced: How do structural modifications (e.g., substituent changes) impact bioactivity, and what SAR trends emerge?
Methodological Answer:
- Nitro Group Removal: Analogs lacking the 5-nitrothiophene show reduced cytotoxicity (e.g., IC50 >50 µM), highlighting its role in redox-mediated activity .
- Chlorine Substitution: 3,5-Dichlorophenyl groups enhance lipophilicity (logP ~3.5) and membrane permeability compared to mono-chloro derivatives .
- Stereochemistry: (Z)-isomers exhibit 10–100x lower activity than (E)-isomers due to steric hindrance in target binding .
SAR Strategy: Systematic replacement of thiophene with furan or phenyl rings to optimize selectivity .
Advanced: How should researchers address contradictions in biological data (e.g., variable IC50 values across studies)?
Methodological Answer:
- Source Analysis: Verify cell line authenticity (STR profiling) and assay conditions (e.g., serum content affecting compound solubility) .
- Data Normalization: Use standardized metrics (e.g., % inhibition at fixed concentration) for cross-study comparisons .
- Meta-Analysis: Pool data from analogs (e.g., (E)-N-(3,5-bis(trifluoromethyl)phenyl) derivatives) to identify consensus trends .
Case Study: Discrepancies in MTT results for gastric cancer cells may arise from differences in incubation time (48 vs. 72 hrs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
